molecular formula C13H18N4O3S2 B7057680 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole

3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole

Cat. No.: B7057680
M. Wt: 342.4 g/mol
InChI Key: LNJBEEXWBLWUIL-UHFFFAOYSA-N
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Description

3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole typically involves multi-step procedures. The initial step often includes the preparation of the thiazole and piperazine intermediates. These intermediates are then subjected to sulfonylation and subsequent cyclization to form the oxazole ring. The reaction conditions usually involve the use of organic solvents such as chloroform or toluene, and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole apart is its unique combination of thiazole, piperazine, and oxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-[[4-[(4-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-11-13(21-10-14-11)8-16-3-5-17(6-4-16)22(18,19)9-12-2-7-20-15-12/h2,7,10H,3-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJBEEXWBLWUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCN(CC2)S(=O)(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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